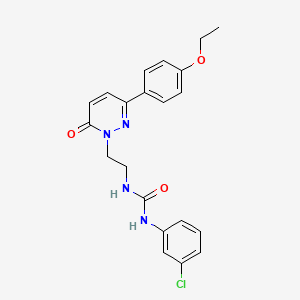
1-(3-chlorophenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
Vue d'ensemble
Description
1-(3-chlorophenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BAY 43-9006 or Sorafenib, and it is a small molecule inhibitor of several tyrosine kinases that are involved in cellular signaling pathways.
Mécanisme D'action
Sorafenib works by inhibiting several tyrosine kinases that are involved in cellular signaling pathways, including RAF kinase and vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, Sorafenib can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have immunomodulatory effects, such as increasing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Sorafenib in lab experiments is its specificity for certain tyrosine kinases, which allows for more targeted and precise experiments. However, one limitation is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several potential future directions for the study of Sorafenib, including:
1. Further investigation of its potential use in the treatment of other types of cancer and diseases.
2. Development of new Sorafenib analogs with improved efficacy and reduced toxicity.
3. Investigation of Sorafenib's effects on immune cells and its potential use in immunotherapy.
4. Investigation of Sorafenib's effects on the tumor microenvironment and its potential use in combination with other therapies.
5. Investigation of Sorafenib's effects on cancer stem cells and its potential use in targeting cancer stem cells.
In conclusion, 1-(3-chlorophenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea or Sorafenib is a chemical compound that has been extensively studied for its potential use in scientific research. Its specific mechanism of action on certain tyrosine kinases makes it a valuable tool for targeted experiments, and its potential use in the treatment of cancer and other diseases makes it an exciting area of research for the future.
Applications De Recherche Scientifique
Sorafenib has been extensively studied for its potential use in the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. It has also been studied for its potential use in the treatment of other diseases, such as psoriasis and pulmonary fibrosis.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-2-29-18-8-6-15(7-9-18)19-10-11-20(27)26(25-19)13-12-23-21(28)24-17-5-3-4-16(22)14-17/h3-11,14H,2,12-13H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPXTWDEARILIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Tetrahydrofuran-2-yl)methyl 2-(1-((3-chlorobenzo[b]thiophene-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3401902.png)


![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-fluorophenyl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3401918.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B3401919.png)





![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine](/img/structure/B3401961.png)
![1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea](/img/structure/B3401969.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B3401976.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3401992.png)